molecular formula C18H15FS B1440608 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene CAS No. 2005454-69-1

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

Cat. No. B1440608
M. Wt: 282.4 g/mol
InChI Key: MBIKSWXTVNXVHU-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”. It seems that this compound might not be widely studied or used1.



Synthesis Analysis

I’m sorry, but I couldn’t find any information on the synthesis of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.



Molecular Structure Analysis

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Chemical Reactions Analysis

No specific chemical reactions involving “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene” were found.



Physical And Chemical Properties Analysis

No specific physical and chemical properties of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene” were found.


Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines a practical synthesis method for producing 2-Fluoro-4-bromobiphenyl, a compound related to the fluorophenyl group in your compound of interest. Such methodologies could be relevant for synthesizing or modifying compounds like 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene, demonstrating the importance of efficient synthetic routes in chemical research (Qiu et al., 2009).

Applications in Material Science and Chemistry

Recent Achievement in the Synthesis of Thiophenes : This review focuses on the synthesis of thiophene derivatives, noting their applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. Given the thiophene backbone in your compound, this research highlights the broad applicability of thiophene derivatives, suggesting potential uses in developing pharmaceuticals, agrochemicals, and materials science (Xuan, 2020).

Photophysical and Electronic Applications

Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use : This paper reviews the use of methylene blue, a fluorescent dye, in various scientific fields, including its emerging role in intraoperative fluorescent imaging. While not directly related, the discussion on fluorescent properties and applications in imaging could be analogous to research exploring the photophysical properties of fluorophenyl-thiophene derivatives for use in imaging technologies or as fluorescent markers (Cwalinski et al., 2020).

Environmental and Analytical Chemistry

Adsorption of methylene blue on low-cost adsorbents a review

: This review explores the use of various low-cost adsorbents for removing methylene blue from solutions, which could provide insight into potential environmental applications of fluorophenyl-thiophene derivatives as adsorbents or in water purification technologies due to their structural properties (Rafatullah et al., 2010).

Safety And Hazards

I couldn’t find any specific safety and hazard information for “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.


Future Directions

I couldn’t find any information on the future directions of “2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene”.


properties

IUPAC Name

2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FS/c1-13-4-2-3-5-15(13)12-17-10-11-18(20-17)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIKSWXTVNXVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

CAS RN

2005454-69-1
Record name 2-(4-Fluorophenyl)-5-((2-methylphenyl)methyl)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005454691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-FLUOROPHENYL)-5-((2-METHYLPHENYL)METHYL)THIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY878T2KLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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